Ethyl 4-(methylamino)butanoate hydrochloride
Description
Ethyl 4-(methylamino)butanoate hydrochloride (CAS: 81893-75-6) is a secondary amine ester derivative with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol. It is synthesized via esterification of 4-(methylamino)butanoic acid hydrochloride using ethanol and sulfuric acid under reflux conditions . The compound is stored under inert atmospheres at 2–8°C and carries hazard warnings (H302, H315, H319, H335) due to its toxicity and irritancy . Its primary applications lie in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis.
Properties
IUPAC Name |
ethyl 4-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)5-4-6-8-2;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXWRAQQCDQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Ethyl 4-Bromobutanoate
A widely documented approach involves the reaction of ethyl 4-bromobutanoate with methylamine. This SN2 mechanism proceeds under mild conditions, yielding the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions:
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Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
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Temperature: 25–40°C
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Molar Ratio: 1:1.2 (ethyl 4-bromobutanoate : methylamine)
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Reaction Time: 6–12 hours
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent Polarity | THF | +15% vs. ethanol |
| Temperature | 30°C | +22% vs. 25°C |
| Methylamine Excess | 20% | +18% vs. 1:1 ratio |
Post-reaction, the free base is isolated via rotary evaporation and recrystallized from diethyl ether. Hydrochloride formation is achieved by bubbling dry HCl gas through the free base dissolved in cold ethanol, yielding a white crystalline solid.
Catalytic Esterification of 4-(Methylamino)Butanoic Acid
Direct esterification of 4-(methylamino)butanoic acid with ethanol, catalyzed by rare-earth oxides (e.g., Nd2O3), offers a green alternative. This method, adapted from benzocaine synthesis protocols, avoids stoichiometric acid catalysts and enables catalyst reuse.
Protocol:
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Combine 4-(methylamino)butanoic acid (1 mol), ethanol (1.5 mol), Nd2O3 (5 wt%), and toluene (water entrainer).
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Reflux at 80°C for 4–6 hours, removing water via a Dean-Stark trap.
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Filter the catalyst, concentrate the filtrate, and treat with HCl gas.
Performance Metrics:
| Cycle | Catalyst Recovery (%) | Product Purity (%) |
|---|---|---|
| 1 | 98 | 99.5 |
| 5 | 92 | 99.3 |
This method achieves >99% conversion with minimal waste, aligning with green chemistry principles.
Purity and Characterization
This compound is characterized by:
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Spectroscopic Data:
Impurity Profile:
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Residual ethyl 4-bromobutanoate (<0.1% by GC-MS)
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Hydrolysis byproducts (e.g., 4-(methylamino)butanoic acid) controlled via pH adjustment during salt formation.
Industrial Scalability Considerations
Continuous-Flow Synthesis
Adapting batch protocols to continuous-flow systems could enhance productivity. Key parameters include:
| Parameter | Batch System | Flow System | Advantage |
|---|---|---|---|
| Reaction Time | 6 h | 45 min | -83% |
| Catalyst Loading | 5 wt% | 2.5 wt% | -50% |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h | +425% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 4-(methylamino)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
Ethyl 4-(methylamino)butanoate hydrochloride can be synthesized through various methods, including:
- Refluxing Ethyl Butyrate with Methylamine : This method involves the reaction of ethyl butyrate with methylamine in the presence of hydrochloric acid.
- Esterification Reactions : The compound can also be produced through esterification of 4-(methylamino)butanoic acid with ethanol.
Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modification to enhance pharmacological properties.
- Therapeutic Potential : Research indicates potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. For example, derivatives of this compound have been investigated for their effects on serotonin and dopamine receptors.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity : It participates in nucleophilic substitution and reductive amination reactions, which are critical for developing new chemical entities.
| Type of Reaction | Description |
|---|---|
| Nucleophilic Substitution | Formation of substituted products |
| Reductive Amination | Conversion of imines to amines |
Biological Studies
In biological research, this compound is used to study molecular interactions and pathways.
- Biological Pathways : It has been employed to investigate metabolic pathways involving amino acid derivatives, contributing to our understanding of metabolic disorders.
Case Study 1: Neuropharmacology
A study examined the effects of this compound derivatives on serotonin receptor activity. The findings suggested that certain derivatives exhibited enhanced affinity for serotonin receptors, indicating potential for developing new antidepressants.
Case Study 2: Synthesis of Antiviral Agents
Researchers synthesized a series of antiviral agents using this compound as a key intermediate. The synthesized compounds showed promising activity against viral infections in vitro, highlighting the compound's utility in drug development.
Mechanism of Action
The mechanism of action of ethyl 4-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-(methylamino)butanoic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Methylamino)butanoic Acid Hydrochloride (CAS: 6976-17-6)
- Molecular Formula: C₅H₁₂ClNO₂
- Molecular Weight : 153.61 g/mol
- Key Differences :
- Lacks the ethyl ester group, existing as a carboxylic acid.
- Higher polarity and water solubility compared to the ester derivative.
- Used in peptide synthesis and as a building block for neuroactive compounds.
- Similarity Score: 0.92 (structural similarity due to shared methylamino group) .
Ethyl 4-Aminobutyrate Hydrochloride (CAS: 12649661)
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- Key Differences: Contains a primary amine (-NH₂) instead of a secondary methylamino group (-NHCH₃). Lower lipophilicity and altered reactivity in nucleophilic reactions. Commonly used in GABA analog synthesis .
Methyl 4-(Methylamino)butanoate Hydrochloride (CAS: 89584-24-7)
Methyl 4-Amino-4-phenylbutanoate Hydrochloride (CAS: 56523-55-8)
4-(Dimethylamino)butanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- Key Differences: Dimethylamino group (-N(CH₃)₂) increases steric hindrance and reduces basicity. Enhanced lipid solubility compared to the mono-methyl derivative. Applications in surfactant and polymer chemistry .
Ethyl 4-Methyl-2-(Methylamino)-1,3-thiazole-5-carboxylate Hydrochloride (CAS: 1269152-25-1)
- Molecular Formula : C₈H₁₃ClN₂O₂S
- Molecular Weight : 236.72 g/mol
- Key Differences: Incorporates a thiazole ring, introducing aromaticity and sulfur-based reactivity. Potential for antimicrobial or antiviral applications due to heterocyclic structure .
Biological Activity
Ethyl 4-(methylamino)butanoate hydrochloride, with the CAS number 81893-75-6, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 181.66 g/mol
- Purity : Specifications indicate a need for inert atmosphere storage at temperatures between 2-8°C .
This compound is recognized for its interactions with various biological targets. The compound's structure suggests potential activity as an inhibitor of certain enzymes and receptors involved in metabolic processes.
Key Biological Targets:
- Cholinergic System : The compound may exhibit effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission .
- Cell Cycle Regulation : Research indicates that similar compounds can influence mitotic spindle formation and cellular proliferation, particularly in cancer cell lines .
In Vitro Studies
- Cytotoxicity Assays : Various derivatives of related compounds have shown significant cytotoxic effects in concentrations ranging from 7 to 200 μM, indicating potential for further investigation into their therapeutic applications .
- Enzyme Inhibition : Studies on quinuclidine-based derivatives have demonstrated reversible inhibition of AChE and BChE, suggesting that this compound could share similar properties .
| Compound | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| Ethyl 4-(methylamino)butanoate HCl | AChE | TBD | Inhibitory |
| Quinuclidine Derivative | BChE | TBD | Inhibitory |
Case Studies
A notable study examined the effects of compounds structurally related to this compound on human colon cancer cell lines. The results indicated a significant increase in multipolar mitoses when treated with specific inhibitors at concentrations around 15 μM, suggesting a mechanism that disrupts normal cell division processes .
Pharmacological Insights
The pharmacological profile of this compound indicates its potential utility in various therapeutic contexts:
- Neuroprotective Effects : Given its interaction with cholinergic systems, there is potential for neuroprotective applications.
- Anticancer Activity : The ability to induce multipolar mitoses suggests a possible role in cancer therapeutics by disrupting tumor cell proliferation.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(methylamino)butanoate hydrochloride?
The compound is typically synthesized via acid-catalyzed deprotection of intermediates. For example, hydrochloric acid in dioxane can cleave tert-butoxycarbonyl (Boc) protecting groups from precursors like methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate, yielding the hydrochloride salt in near-quantitative yields . Alternative routes involve esterification of amino acid derivatives under anhydrous conditions, as seen in the synthesis of related compounds like methyl 4-aminobutanoate hydrochloride .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H-NMR : Peaks for methylamino protons (δ ~9.00 ppm, brs), ester methoxy groups (δ ~3.79 ppm, s), and tert-butyl groups (δ ~1.02 ppm, s) are diagnostic .
- Mass spectrometry : Used to confirm molecular weight and fragmentation patterns (e.g., ESI-MS for analogs like 4-(methylamino)butanoic acid-d9 hydrochloride) .
- HPLC : Validates purity and resolves impurities (e.g., ≥99% purity via TLC or HPLC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during synthesis?
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from incomplete deprotection, residual solvents, or stereochemical impurities. For instance, the broad singlet at δ 9.00 ppm in DMSO-d6 should be monitored for consistency. Methodological solutions include:
- Repetitive recrystallization to remove byproducts.
- Variable-temperature NMR to assess dynamic equilibria (e.g., rotamers).
- Cross-validation with HSQC or COSY for ambiguous proton assignments.
Q. What strategies minimize impurities in the final product?
Impurity profiles (e.g., related substances like cyclohexanol derivatives) are controlled via:
- Reaction optimization : Strict stoichiometric control of HCl during deprotection to avoid over-acidification .
- Chromatographic purification : Use of reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) .
- Stability testing : Storage at ≤-20°C in anhydrous conditions to prevent hydrolysis .
Q. How does the hydrochloride salt form influence pharmacological activity?
The hydrochloride salt enhances water solubility and bioavailability, critical for in vivo studies. Deuterated analogs (e.g., 4-(methylamino)butanoic acid-d9 hydrochloride) are used in tracer studies to assess metabolic stability via LC-MS . The salt form also stabilizes the compound against racemization during storage .
Q. What mechanistic insights exist for acid-catalyzed hydrolysis of related esters?
Hydrolysis of ethyl 4-(methylamino)butanoate derivatives under acidic conditions proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Evidence from analogous compounds (e.g., methyl 4-aminobutanoate hydrochloride) shows that elevated temperatures (≥70°C) accelerate hydrolysis but may degrade the methylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
